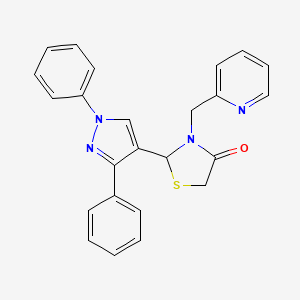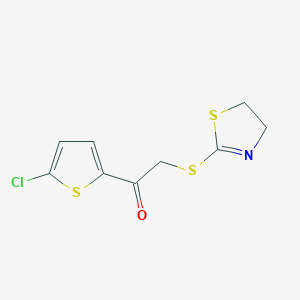![molecular formula C28H27N3O3S B10816021 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)
3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-620058 is a chemical compound with the molecular formula C28H27N3O3S and a molecular weight of 485.6 grams per mole . It is primarily used in scientific research and is known for its role as a JAMM protease inhibitor . This compound is not intended for human or animal clinical diagnosis or treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620058 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods
Industrial production methods for WAY-620058 are also proprietary. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and safety standards. The production process may involve large-scale synthesis, purification, and quality assurance steps to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
WAY-620058 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-620058 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of WAY-620058 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds depending on the nucleophile or electrophile used.
科学的研究の応用
WAY-620058 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is studied for its potential therapeutic applications, particularly as a JAMM protease inhibitor.
Industry: It is used in the development of new materials and compounds with specific properties.
作用機序
The mechanism of action of WAY-620058 involves its role as a JAMM protease inhibitor. JAMM proteases are a family of enzymes involved in the regulation of various cellular processes, including protein degradation and signaling pathways. WAY-620058 inhibits the activity of these enzymes, thereby affecting the cellular processes they regulate. The molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
WAY-620058 can be compared with other JAMM protease inhibitors and similar compounds. Some of the similar compounds include:
WAY-316606: Another JAMM protease inhibitor with a different molecular structure.
PR-619: A broad-spectrum deubiquitinase inhibitor that also targets JAMM proteases.
NSC-632839: A compound with similar inhibitory activity against JAMM proteases.
WAY-620058 is unique due to its specific molecular structure and the particular pathways it affects
特性
分子式 |
C28H27N3O3S |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)but-3-enamide |
InChI |
InChI=1S/C28H27N3O3S/c1-33-24-6-4-5-20(18-24)17-21(28-30-25-7-2-3-8-26(25)35-28)19-27(32)29-22-9-11-23(12-10-22)31-13-15-34-16-14-31/h2-12,17-18H,13-16,19H2,1H3,(H,29,32) |
InChIキー |
BBRZYKRLSUTSMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C=C(CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



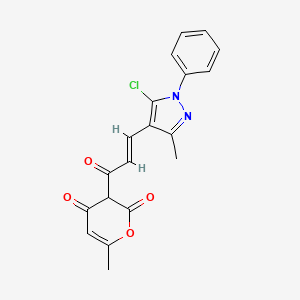

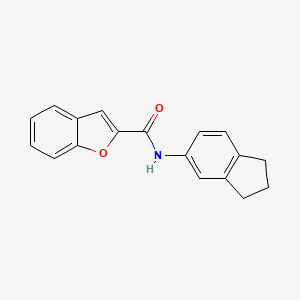
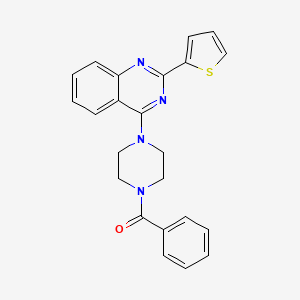
![(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone](/img/structure/B10815956.png)

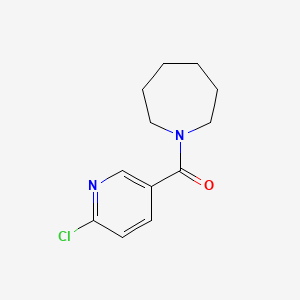
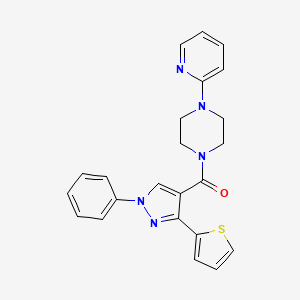
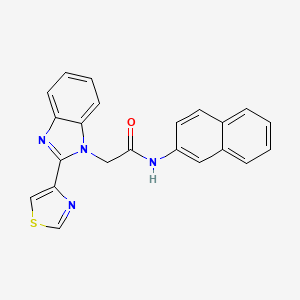
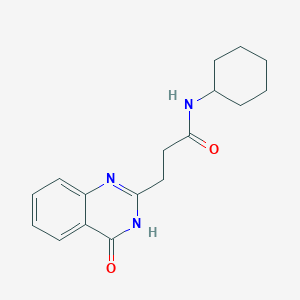
![7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)

